molecular formula C13H11ClN2O2S B185438 N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 60943-82-0

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No. B185438
CAS RN: 60943-82-0
M. Wt: 294.76 g/mol
InChI Key: YDTIJJNWCGSCOJ-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMF belongs to the class of thiosemicarbazones, which are compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The exact mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood. However, it is believed that N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide exerts its antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antiviral activity is thought to be due to its ability to inhibit viral replication. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes.

Biochemical And Physiological Effects

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to inhibit viral replication by inhibiting viral enzymes. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to disrupt bacterial cell membranes, leading to bacterial death.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of research could be the development of new formulations of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that improve its solubility and bioavailability. Another area of research could be the development of new derivatives of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that exhibit improved activity against specific cancer cell lines, viruses, or bacteria. Finally, the use of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in combination with other compounds could be explored as a potential strategy to enhance its therapeutic activity.

Synthesis Methods

The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with furan-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is typically around 70%.

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been studied for its antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

60943-82-0

Product Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C13H11ClN2O2S/c1-8-4-5-9(7-10(8)14)15-13(19)16-12(17)11-3-2-6-18-11/h2-7H,1H3,(H2,15,16,17,19)

InChI Key

YDTIJJNWCGSCOJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CO2)S)Cl

SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl

Other CAS RN

60943-82-0

Origin of Product

United States

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